2,4,5-trimethoxy-N-[2-(2-methoxyphenyl)ethyl]benzamide
Overview
Description
2,4,5-trimethoxy-N-[2-(2-methoxyphenyl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of three methoxy groups attached to the benzene ring and an additional methoxyphenyl group attached via an ethyl linker to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethoxy-N-[2-(2-methoxyphenyl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4,5-trimethoxybenzoic acid and 2-(2-methoxyphenyl)ethylamine.
Amide Formation: The carboxylic acid group of 2,4,5-trimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated acid then reacts with 2-(2-methoxyphenyl)ethylamine to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethoxy-N-[2-(2-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under reflux conditions.
Major Products
Oxidation: Formation of 2,4,5-trimethoxybenzoic acid or 2,4,5-trimethoxybenzaldehyde.
Reduction: Formation of 2,4,5-trimethoxy-N-[2-(2-methoxyphenyl)ethyl]amine.
Substitution: Formation of derivatives with substituted methoxy groups.
Scientific Research Applications
2,4,5-trimethoxy-N-[2-(2-methoxyphenyl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: The compound’s structural properties make it a candidate for use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,4,5-trimethoxy-N-[2-(2-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
2,4,5-trimethoxybenzamide: Lacks the methoxyphenyl ethyl group, making it less complex.
2,4,5-trimethoxy-N-phenylbenzamide: Contains a phenyl group instead of a methoxyphenyl ethyl group.
2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide: Similar structure but with a different position of the methoxy group on the phenyl ring.
Uniqueness
2,4,5-trimethoxy-N-[2-(2-methoxyphenyl)ethyl]benzamide is unique due to the presence of both the trimethoxybenzamide core and the methoxyphenyl ethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,4,5-trimethoxy-N-[2-(2-methoxyphenyl)ethyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-22-15-8-6-5-7-13(15)9-10-20-19(21)14-11-17(24-3)18(25-4)12-16(14)23-2/h5-8,11-12H,9-10H2,1-4H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQRFDAQZZVUKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CC(=C(C=C2OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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